Product packaging for HUHS2002(Cat. No.:CAS No. 1393102-59-4)

HUHS2002

Cat. No.: B607990
CAS No.: 1393102-59-4
M. Wt: 276.38
InChI Key: UISWKZAGZZSFDP-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HUHS2002, with the CAS number 1393102-59-4 and a molecular formula of C17H24O3, is a synthetic free fatty acid derivative recognized in research for its ability to potentiate the α7 nicotinic acetylcholine receptor (α7 AChR) . Studies on α7 ACh receptors expressed in model systems like Xenopus oocytes demonstrate that this compound enhances whole-cell membrane currents in a concentration-dependent manner, with effects observed at concentrations as low as 1 nM . The compound's research value lies in its specific mechanism of action. The potentiation of α7 ACh receptor responses by this compound occurs through an indirect signaling pathway; it involves the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) . This activation is achieved through the partial inhibition of protein phosphatase 1 (PP1), as evidenced in cell-free assays . The effect of this compound can be prevented by KN-93, a specific inhibitor of CaMKII, confirming the involvement of this pathway . Research into modulators of the α7 ACh receptor, such as this compound, provides valuable tools for investigating cholinergic signaling, synaptic plasticity, and related neurological processes . This product is intended for Research Use Only and is not for human, diagnostic, or therapeutic use.

Properties

CAS No.

1393102-59-4

Molecular Formula

C17H24O3

Molecular Weight

276.38

IUPAC Name

4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid

InChI

InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6+

InChI Key

UISWKZAGZZSFDP-SOFGYWHQSA-N

SMILES

O=C(O)CCCOC1=CC=C(/C=C/CCCCC)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HUHS2002;  HUHS-2002;  HUHS 2002; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Huhs2002

Chemical Synthesis Pathways for HUHS2002

The synthesis of this compound is accomplished through a three-step pathway:

Etherification: The initial step involves a Williamson ether synthesis. The phenolic hydroxyl group of p-hydroxybenzaldehyde attacks the electrophilic carbon of ethyl 4-bromobutyrate. This reaction forms an ether linkage and results in the intermediate compound, ethyl 4-(4-formyl-phenoxy) butyrate (B1204436). nih.gov

Wittig Reaction: The second step introduces the (Z)-hept-1-enyl side chain. This is achieved through a Wittig reaction, where the aldehyde group of ethyl 4-(4-formyl-phenoxy) butyrate reacts with a phosphorus ylide (specifically, hexylidene-triphenylphosphorane). The use of specific reaction conditions, including low temperatures and a strong, non-nucleophilic base for the ylide generation, favors the formation of the desired Z-alkene isomer, yielding ethyl 4-[(4-(Z)-hept-1-enyl)phenoxy]butyrate. nih.govmasterorganicchemistry.com

Saponification: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a base, such as lithium hydroxide (B78521), to yield the final product, 4-[4-(Z)-hept-1-enyl-phenoxy] butyric acid (this compound). nih.gov

Precursor Compounds and Reaction Conditions in this compound Synthesis

The successful synthesis of this compound relies on specific precursor compounds and carefully controlled reaction conditions for each step.

The initial precursor for the entire synthesis is p-hydroxybenzaldehyde , which provides the core phenolic ring and the aldehyde functionality that is later converted into the alkene side chain. nih.gov The other key starting material is ethyl 4-bromobutyrate , which provides the four-carbon butyrate chain. nih.gov

For the Wittig reaction, the phosphorus ylide is prepared in situ from hexyltriphenylphosphonium bromide and a strong base, sodium bis(trimethylsilyl)amide . nih.gov The final hydrolysis step utilizes lithium hydroxide monohydrate to convert the intermediate ester into the final acid product. nih.gov

Detailed reaction conditions for each synthetic step are outlined in the tables below.

Step 1: Synthesis of Ethyl 4-(4-formyl-phenoxy) butyrate nih.gov

Parameter Details
Reactants p-hydroxybenzaldehyde, Ethyl 4-bromobutyrate
Reagent Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 8 hours
Product Ethyl 4-(4-formyl-phenoxy) butyrate
Yield 81%

Step 2: Synthesis of Ethyl 4-[(4-(Z)-hept-1-enyl)phenoxy]butyrate nih.gov

Parameter Details
Reactant Ethyl 4-(4-formyl-phenoxy) butyrate
Ylide Precursor Hexyltriphenylphosphonium bromide
Base Sodium bis(trimethylsilyl)amide
Solvent Tetrahydrofuran (THF)
Temperature Ylide added at -70 °C, reaction at -60 °C
Reaction Time 1 hour at -60 °C
Product Ethyl 4-[(4-(Z)-hept-1-enyl)phenoxy]butyrate
Yield 27%

Step 3: Synthesis of 4-[4-(Z)-hept-1-enyl-phenoxy] butyric acid (this compound) nih.gov

Parameter Details
Reactant Ethyl 4-[(4-(Z)-hept-1-enyl)phenoxy]butyrate
Reagent Lithium hydroxide monohydrate
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature
Reaction Time 4 hours
Product 4-[4-(Z)-hept-1-enyl-phenoxy] butyric acid
Yield 93%

Molecular and Cellular Mechanisms of Action of Huhs2002

Modulation of Ligand-Gated Ion Channels by HUHS2002

This compound has been shown to modulate the activity of key ligand-gated ion channels involved in neurotransmission. Its effects have been particularly studied on α7 AChRs and AMPA receptors, where it elicits a potentiating effect on the currents mediated by these channels. nih.govnih.gov

This compound Effects on Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (α7 AChR)

The α7 nicotinic acetylcholine receptor is a homomeric ligand-gated ion channel highly expressed in the central nervous system, playing roles in cognitive functions. mdpi.comfrontiersin.org Studies have demonstrated that this compound can positively modulate the function of α7 AChRs. nih.govresearchgate.netechinobase.orgresearchgate.net

Potentiation of Whole-Cell Membrane Currents via α7 AChR by this compound

Research using Xenopus oocytes expressing α7 AChRs has shown that this compound potentiates whole-cell membrane currents mediated by these receptors. nih.govresearchgate.netechinobase.org This potentiation effect suggests that this compound enhances the functional activity of α7 AChRs, leading to an increased ion flow through the channel pore upon activation by acetylcholine or other agonists. nih.govnief-upr.comnih.gov The potentiation by this compound is reported to occur through an indirect activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), potentially via inhibition of protein phosphatase 1 (PP1). nih.gov This mechanism is distinct from the effects observed on AMPA receptors. nih.govnih.gov

Investigation of this compound Concentration-Dependent Potentiation of α7 AChR Responses

The potentiation of α7 AChR responses by this compound has been observed to be concentration-dependent. nih.govresearchgate.netnih.govresearchgate.net In studies using Xenopus oocytes, this compound potentiated whole-cell membrane currents through α7 ACh receptors in a concentration range of 1-100 nM. nih.gov The maximum potentiation observed reached approximately 140% of the original amplitude at a concentration of 100 nM after a 10-minute treatment. nih.gov This concentration-dependent effect highlights the relationship between the concentration of this compound and the magnitude of its potentiating effect on α7 AChR-mediated currents.

This compound Effects on α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) Receptors

AMPA receptors are a major type of ionotropic glutamate (B1630785) receptor that mediate fast excitatory synaptic transmission in the central nervous system. nih.govwikipedia.orgelifesciences.org this compound has also been shown to modulate AMPA receptor function, specifically potentiating currents mediated by the GluA1 subunit. nih.govnih.govvulcanchem.comechinobase.org

Potentiation of GluA1 AMPA Receptor Currents by this compound

Studies have demonstrated that this compound potentiates currents through GluA1 AMPA receptors expressed in Xenopus oocytes. nih.govnih.govvulcanchem.comechinobase.org This potentiation is attributed to this compound's ability to activate protein kinase C (PKC), which subsequently phosphorylates the GluA1 receptor subunit at the Ser831 site. nih.govnih.govresearchgate.net Phosphorylation at this site is known to enhance GluA1 AMPA receptor responses. nih.govnih.gov The potentiation by this compound was significantly inhibited by a PKC inhibitor, but not by a CaMKII inhibitor, indicating a PKC-dependent mechanism. nih.govnih.gov Furthermore, this compound showed no potentiating effect on mutant GluA1 receptors where Ser831 was replaced by alanine (B10760859), confirming the importance of this phosphorylation site for this compound's action on GluA1 receptors. nih.govnih.govresearchgate.net

Concentration-Dependent Potentiation Profiles of this compound on GluA1 AMPA Receptors

The potentiation of GluA1 AMPA receptor currents by this compound exhibits a bell-shaped concentration-dependent profile. nih.govnih.gov In Xenopus oocytes expressing GluA1 AMPA receptors, this compound potentiated currents in a concentration range of 1 nM to 1 μM. nih.govnih.gov The maximal potentiation, reaching nearly 140% of the original amplitude, was observed at a concentration of 100 nM. nih.govnih.gov Concentrations above 100 nM resulted in a decrease in the potentiating effect, leading to the characteristic bell-shaped curve. nih.govnih.gov This indicates that the optimal concentration for this compound-induced potentiation of GluA1 AMPA receptors is around 100 nM, with higher concentrations being less effective.

Data Tables

Receptor TypeEffect of this compoundMechanismKey Findings
α7 AChRPotentiationIndirect activation of CaMKII, possibly via PP1 inhibition nih.govPotentiates whole-cell membrane currents in a concentration-dependent manner (1-100 nM), max ~140% at 100 nM. nih.gov
GluA1 AMPA ReceptorPotentiationPKC activation and phosphorylation at Ser831 nih.govnih.govresearchgate.netPotentiates currents in a bell-shaped concentration-dependent manner (1 nM-1 μM), max ~140% at 100 nM. nih.govnih.gov
This compound Concentration (α7 AChR Potentiation)Potentiation (% of Original Amplitude)
1 nM(Data not explicitly stated as a single value, but part of the concentration-dependent range) nih.gov
100 nM~140% nih.gov
This compound Concentration (GluA1 AMPA Receptor Potentiation)Potentiation (% of Original Amplitude)
1 nM(Part of the bell-shaped curve) nih.govnih.gov
100 nMNearly 140% nih.govnih.gov
1 μM(Part of the bell-shaped curve, decreased effect compared to 100 nM) nih.govnih.gov

Intracellular Signaling Cascades Influenced by this compound

The cellular actions of this compound are mediated through its impact on key components of intracellular signaling pathways, particularly those involving phosphorylation and dephosphorylation events regulated by protein kinases and phosphatases.

Involvement of Protein Kinases in this compound Action

Studies have highlighted the significant role of protein kinases, specifically CaMKII and PKC, in mediating the effects of this compound on receptor function.

This compound has been shown to activate CaMKII, albeit through an indirect mechanism. Evidence suggests that this compound's effect on CaMKII activity is linked to its influence on protein phosphatases. ctdbase.orgfishersci.canih.govreadthedocs.ionih.govfishersci.canih.govnih.gov This indirect activation of CaMKII by this compound has been implicated in the potentiation of α7 acetylcholine (ACh) receptor responses. fishersci.canih.govnih.govfishersci.canih.govnih.gov Experiments utilizing the CaMKII inhibitor KN-93 have demonstrated that the potentiation of α7 ACh receptors by this compound is prevented in the presence of this inhibitor, supporting the involvement of CaMKII in this specific effect. fishersci.canih.govnih.govnih.gov

Data illustrating the effect of CaMKII inhibition on this compound's action on α7 ACh receptors:

TreatmentEffect on α7 ACh Receptor Responses
This compound alonePotentiation
This compound + KN-93 (CaMKII Inhibitor)Potentiation Prevented

In contrast to its indirect effect on CaMKII, this compound directly activates PKC. readthedocs.io This direct activation of PKC is a key mechanism underlying the potentiation of GluA1 AMPA receptor responses by this compound. readthedocs.io The involvement of PKC in this potentiation is supported by experiments showing that the effect of this compound on GluA1 AMPA receptors is significantly inhibited by GF109203X, a PKC inhibitor. readthedocs.io

Data illustrating the effect of PKC inhibition on this compound's action on GluA1 AMPA receptors:

TreatmentEffect on GluA1 AMPA Receptor Responses
This compound alonePotentiation
This compound + GF109203X (PKC Inhibitor)Potentiation Inhibited

A significant finding regarding the mechanism of this compound's action on GluA1 AMPA receptors is its ability to induce PKC-mediated phosphorylation of the receptor subunit. This compound potentiates GluA1 AMPA receptor responses by activating PKC, which subsequently phosphorylates the GluA1 subunit at the serine residue at position 831 (Ser831). readthedocs.io Further evidence for the critical role of this phosphorylation site comes from studies using mutant GluA1 AMPA receptors where Ser831 is replaced by alanine (S831A). This compound exhibits no potentiating effect on currents through these mutant receptors, indicating that phosphorylation at Ser831 by PKC is essential for this compound's action on GluA1 AMPA receptors.

Research investigating the effects of this compound on different signaling pathways has indicated that its potentiation of α7 ACh receptor responses does not appear to involve Protein Kinase A (PKA). fishersci.ca The effect of this compound on α7 ACh receptors was reported to be unaffected by the PKA inhibitor H-89. fishersci.ca While PKA is known to phosphorylate the GluA1 subunit at a different site (Ser845), leading to enhanced receptor responses, the primary mechanism of this compound on GluA1 AMPA receptors is attributed to PKC-mediated phosphorylation at Ser831, independent of PKA.

Modulation of Protein Kinase C (PKC) Activity by this compound

Role of Protein Phosphatases in this compound-Mediated Effects

Protein phosphatases play a crucial role in regulating the phosphorylation state of proteins, counterbalancing the actions of protein kinases. Studies on this compound have revealed an interaction with protein phosphatase 1 (PP1). This compound has been shown to partially inhibit PP1 activity in cell-free assays. fishersci.canih.govreadthedocs.ionih.gov This inhibition of PP1 is proposed as the mechanism by which this compound indirectly activates CaMKII. ctdbase.orgfishersci.canih.govreadthedocs.ionih.govfishersci.ca By inhibiting PP1, which is known to dephosphorylate and inactivate CaMKII, this compound may lead to increased or sustained CaMKII activity. ctdbase.org

Inhibition of Protein Phosphatase 1 (PP1) Activity by this compound

Protein Phosphatase 1 (PP1) is a key enzyme involved in dephosphorylating a wide range of proteins, thereby regulating numerous cellular functions. Studies have demonstrated that this compound has the potential to inhibit PP1 activity. In cell-free assays, this compound was shown to partially inhibit PP1 activity. uni.lufishersci.comiarc.frwikipedia.orgfishersci.ca This inhibitory effect on PP1 is a crucial aspect of this compound's mechanism of action, leading to downstream phosphorylation changes in target proteins.

Indirect Activation of CaMKII through PP1 Inhibition by this compound

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a critical role in synaptic plasticity, learning, and memory. CaMKII activity is regulated by phosphorylation and dephosphorylation, with PP1 being one of the phosphatases that dephosphorylates and inactivates CaMKII. Research indicates that this compound indirectly activates CaMKII. uni.lufishersci.comiarc.frwikipedia.org This indirect activation is attributed to this compound's inhibition of PP1. uni.lufishersci.comwikipedia.org By attenuating PP1 activity, this compound suppresses the dephosphorylation and inactivation of CaMKII, thereby leading to its indirect activation. wikipedia.org This mechanism suggests a pathway by which this compound can influence cellular processes regulated by CaMKII phosphorylation.

Receptor Trafficking and Surface Expression Modulated by this compound

The modulation of receptor trafficking and surface expression is a vital mechanism for regulating synaptic strength and cellular signaling. This compound and related free fatty acid derivatives have been implicated in influencing the localization of specific receptors, particularly nicotinic acetylcholine receptors.

This compound Influence on α7 ACh Receptor Surface Localization

The α7 nicotinic acetylcholine receptor (α7 ACh receptor) is a ligand-gated ion channel with high calcium permeability, involved in various neuronal functions. Studies have shown that this compound potentiates whole-cell membrane currents through α7 ACh receptors expressed in Xenopus oocytes in a concentration-dependent manner. uni.luiarc.fr This potentiation suggests an increase in functional receptors at the cell surface or an alteration in channel conductance. The effect of this compound on α7 ACh receptor responses was found to be prevented by inhibitors of CaMKII, indicating that the potentiation is CaMKII-dependent. uni.luiarc.fr While the direct mechanism by which this compound influences α7 ACh receptor surface localization is not fully elucidated in the provided data, its ability to indirectly activate CaMKII, a kinase known to be involved in receptor trafficking and phosphorylation, suggests a potential link.

Experimental Models and Methodologies in Huhs2002 Research

In Vitro Electrophysiological Studies

In vitro electrophysiology has been a crucial technique in characterizing the effects of HUHS2002 on receptor function. This approach allows for the direct measurement of ion flow across cell membranes, providing insights into how this compound modulates the activity of specific receptors.

Use of Xenopus Oocytes for Receptor Expression and Current Monitoring

Xenopus laevis oocytes are a widely utilized heterologous expression system in electrophysiology due to their large size, ease of manipulation, and ability to efficiently express exogenous ion channels and receptors nih.govmdpi.comtaylorfrancis.comuconn.edu. This system allows researchers to study the function of specific proteins in isolation, minimizing interference from endogenous receptors or channels that might be present in mammalian cell lines.

Studies on this compound have utilized Xenopus oocytes to express and monitor the activity of acetylcholine (B1216132) (ACh) receptors, specifically the α7 nicotinic acetylcholine receptor (α7 nAChR), and α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, particularly the GluA1 subtype nih.govnih.govmedchemexpress.cnechinobase.org. By injecting mRNA encoding these receptors into the oocytes, functional receptors are expressed on the cell surface, allowing for electrophysiological recording of currents mediated by their activation.

Research findings indicate that this compound potentiates whole-cell membrane currents mediated by both α7 ACh receptors and GluA1 AMPA receptors expressed in Xenopus oocytes nih.govnih.govmedchemexpress.cnechinobase.org. The potentiation of α7 ACh receptor responses was observed in a concentration-dependent manner, with this compound at 100 nM reaching approximately 140% of the original amplitude after a 10-minute treatment followed by 50 minutes of monitoring nih.govmedchemexpress.cnechinobase.org. For GluA1 AMPA receptors, this compound also showed a concentration-dependent potentiation in a bell-shaped manner, with the maximum potentiation reaching nearly 140% of the original amplitude at 100 nM nih.gov.

Whole-Cell Membrane Current Recording Techniques

Whole-cell patch-clamp recording is a fundamental electrophysiological technique used to measure the total ionic current flowing across the membrane of a single cell uk.compressbooks.pubnumberanalytics.com. This technique involves forming a tight seal (gigaseal) between a glass pipette and the cell membrane, followed by rupturing the membrane patch within the pipette tip to establish electrical and diffusional continuity between the pipette interior and the cell cytoplasm uk.compressbooks.pub. This allows for direct measurement and manipulation of the cell's membrane potential and the recording of whole-cell currents.

In the context of this compound research, whole-cell membrane current recording was employed in Xenopus oocytes expressing specific receptors to quantify the changes in current amplitude induced by the compound nih.govnih.govmedchemexpress.cnresearchgate.netscispace.com. By applying voltage commands across the cell membrane (voltage clamp), researchers could measure the currents flowing through the activated receptors in the presence and absence of this compound. This allowed for the determination of the extent and characteristics of this compound-induced potentiation of receptor responses.

The observed potentiation of currents through α7 ACh receptors and GluA1 AMPA receptors in Xenopus oocytes using whole-cell recording provided direct evidence of this compound's ability to modulate the function of these ion channels nih.govnih.govmedchemexpress.cnechinobase.org.

Cellular Assays for Kinase and Phosphatase Activity

Beyond direct receptor modulation, research into this compound's mechanism has also investigated its effects on intracellular signaling enzymes, particularly protein kinases and phosphatases. Cellular assays provide a means to assess the activity of these enzymes in relevant cell types.

In Situ CaMKII Assays in Cultured Rodent Hippocampal Neurons

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a key enzyme involved in various neuronal processes, including synaptic plasticity nih.govfrontiersin.orgmdpi.com. In situ kinase assays allow for the assessment of enzyme activity within its native cellular environment.

Studies on this compound have utilized in situ CaMKII assays in cultured rat hippocampal neurons to investigate the compound's effect on this kinase nih.govmedchemexpress.cnechinobase.orgresearchgate.net. These assays typically involve stimulating the neurons and then measuring the phosphorylation state of CaMKII or its substrates, which is indicative of kinase activity.

Research findings demonstrated that this compound activated CaMKII in cultured rat hippocampal neurons nih.govmedchemexpress.cnechinobase.orgresearchgate.net. This activation was found to be abolished by the presence of KN-93, a known inhibitor of CaMKII, suggesting that this compound's effect on α7 ACh receptors might be mediated, at least in part, through CaMKII activation nih.govmedchemexpress.cnechinobase.org.

PKC Activity Assays in PC-12 Cells

Protein kinase C (PKC) is another important signaling enzyme involved in various cellular functions, including the modulation of ion channels and receptors nih.govmdpi.com. PC-12 cells, a cell line derived from a rat pheochromocytoma, are often used as a neuronal cell model for studying differentiation and signaling pathways mdpi.comriken.jp.

PKC activity assays in PC-12 cells have been employed to determine if this compound influences this kinase nih.govscispace.comechinobase.org. These assays measure the catalytic activity of PKC, often by quantifying the phosphorylation of a specific substrate protein or peptide by PKC.

Studies revealed that this compound significantly enhanced PKC activity in rat PC-12 cells nih.govscispace.comechinobase.org. This enhancement was suppressed by GF109203X, an inhibitor of PKC, indicating a direct or indirect activating effect of this compound on PKC nih.govechinobase.org. These findings suggest that PKC activation may contribute to the observed potentiation of GluA1 AMPA receptor responses by this compound nih.gov.

Cell-Free Protein Phosphatase Activity Assays

Protein phosphatases are enzymes that remove phosphate (B84403) groups from proteins, counteracting the actions of protein kinases. Cell-free phosphatase assays are conducted using purified enzymes and substrates in a controlled in vitro environment, allowing for the direct assessment of a compound's effect on phosphatase activity without the complexities of a cellular system karger.comresearchgate.netfrontiersin.org.

Research on this compound included cell-free assays to investigate its potential effects on protein phosphatase activity, specifically focusing on protein phosphatase 1 (PP1) nih.govmedchemexpress.cnechinobase.orgresearchgate.net. These assays typically involve incubating the phosphatase enzyme with a phosphorylated substrate in the presence or absence of the test compound and then measuring the amount of inorganic phosphate released.

Findings from cell-free assays indicated that this compound partially inhibited the activity of protein phosphatase 1 (PP1) nih.govmedchemexpress.cnechinobase.orgresearchgate.net. This partial inhibition of PP1 suggests a potential mechanism by which this compound could indirectly enhance the phosphorylation state of proteins, including those modulated by kinases like CaMKII, thereby contributing to its observed effects on receptor function nih.gov.

Here are some of the detailed research findings presented in data tables:

Receptor TypeExperimental ModelThis compound ConcentrationEffect on Current Amplitude (% of original)Inhibited By
α7 ACh ReceptorXenopus Oocytes100 nM~140% (after 10 min treatment, 50 min monitoring) nih.govmedchemexpress.cnechinobase.orgKN-93 (CaMKII inhibitor) nih.govmedchemexpress.cnechinobase.org
GluA1 AMPA ReceptorXenopus Oocytes100 nMNearly 140% (bell-shaped curve) nih.govGF109203X (PKC inhibitor) nih.govechinobase.org
Enzyme Activity AssessedCell Type / Assay TypeThis compound EffectInhibited By
CaMKII ActivityCultured Rat Hippocampal Neurons (in situ)Activated nih.govmedchemexpress.cnechinobase.orgresearchgate.netKN-93 nih.govmedchemexpress.cnechinobase.org
PKC ActivityRat PC-12 Cells (in situ)Enhanced Significantly nih.govscispace.comechinobase.orgGF109203X nih.govechinobase.org
Protein Phosphatase 1 (PP1) ActivityCell-Free AssayPartially Inhibited nih.govmedchemexpress.cnechinobase.orgresearchgate.netNot applicable (direct effect)

Molecular Biology Approaches

Molecular biology techniques provide powerful tools to investigate the precise molecular targets of this compound and the downstream signaling pathways involved. These methods allow for targeted manipulation of gene expression and protein function, offering detailed insights into the compound's mechanism.

Site-Directed Mutagenesis for Receptor Phosphorylation Sites (e.g., GluA1 S831A)

Site-directed mutagenesis is a technique used to introduce specific, targeted changes in a DNA sequence, leading to alterations in the corresponding protein. This method is invaluable for studying the functional importance of specific amino acid residues, such as phosphorylation sites on receptors neb.comgenscript.com. In the context of this compound research, site-directed mutagenesis has been applied to investigate the role of specific phosphorylation sites on neurotransmitter receptors, particularly the GluA1 subunit of AMPA receptors nih.govresearchgate.netnih.gov.

Studies have shown that this compound potentiates currents through GluA1 AMPA receptors nih.govnih.gov. This potentiation is linked to the phosphorylation of the receptor. A key phosphorylation site on the GluA1 subunit is Serine 831 (S831), which is known to be phosphorylated by protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) nih.govresearchgate.net. To determine if this compound's effect is mediated through phosphorylation at this specific site, researchers constructed a mutant GluA1 receptor where Serine 831 was replaced by Alanine (B10760859) (mGluA1(S831A)) nih.govresearchgate.net. Alanine cannot be phosphorylated, thus rendering this site non-phosphorylatable.

Experimental findings using Xenopus oocytes expressing either the wild-type GluA1 receptor or the mGluA1(S831A) mutant have provided crucial data. While this compound potentiated currents through the wild-type GluA1 receptors, it exhibited no significant potentiating effect on currents through the mGluA1(S831A) mutant receptors nih.govresearchgate.netnih.gov. This indicates that the phosphorylation of Serine 831 on the GluA1 subunit is essential for the potentiating effect of this compound nih.govresearchgate.net. These results strongly suggest that this compound activates PKC, which in turn phosphorylates GluA1 receptors at Serine 831, leading to increased receptor currents nih.govnih.gov.

Experimental Model (Xenopus oocytes)Receptor TypeThis compound Treatment (100 nM)Effect on Receptor Currents (compared to original amplitude)Key FindingSource
Xenopus oocytesWild-type GluA1 AMPAYesPotentiation (up to ~140% at 100 nM) nih.govresearchgate.netThis compound potentiates wild-type GluA1 currents. nih.govresearchgate.net
Xenopus oocytesMutant GluA1(S831A) AMPAYesNo potentiating effect nih.govresearchgate.netnih.govPhosphorylation at S831 is required for potentiation. nih.govresearchgate.netnih.gov

This application of site-directed mutagenesis at the GluA1 S831 site has been pivotal in demonstrating the molecular mechanism by which this compound influences AMPA receptor function, highlighting the critical role of this specific phosphorylation event nih.govresearchgate.netnih.gov.

siRNA-Mediated Gene Silencing for Protein Kinase Isoforms (e.g., PKC-ε)

siRNA-mediated gene silencing is a molecular biology technique that utilizes small interfering RNAs (siRNAs) to reduce or abolish the expression of specific genes researchgate.netnih.gov. This method is valuable for studying the function of particular proteins, such as protein kinase isoforms, by selectively knocking down their expression nih.govnih.gov. In the context of this compound research, siRNA has been employed to investigate the involvement of specific protein kinase C (PKC) isoforms in mediating the effects of this compound.

Given that this compound's potentiation of GluA1 receptors is dependent on PKC activity, researchers have used pharmacological inhibitors to broadly target PKC nih.govnih.govresearchgate.net. However, to dissect the roles of specific PKC isoforms, such as PKC-ε, siRNA-mediated gene silencing offers a more targeted approach researchgate.netnih.govnih.gov. While the provided search results strongly indicate PKC involvement and the importance of the S831 phosphorylation site on GluA1 nih.govresearchgate.netnih.govresearchgate.net, direct studies explicitly detailing the use of siRNA specifically for PKC-ε in the context of this compound research were not prominently found in the provided snippets.

However, the principle of using siRNA to study the role of specific PKC isoforms in signaling pathways affected by compounds like this compound is a standard molecular biology approach nih.govnih.gov. By designing siRNAs specific to the mRNA of a particular PKC isoform (e.g., PKC-ε), researchers can reduce its protein levels within cells researchgate.netnih.gov. Subsequently, the effect of this compound on cellular responses (e.g., receptor currents, protein phosphorylation) can be examined in the presence of reduced levels of the target PKC isoform. If the effect of this compound is diminished or abolished upon knockdown of a specific PKC isoform, it provides strong evidence for the involvement of that particular isoform in the compound's mechanism of action.

Studies using general PKC inhibitors have shown that blocking PKC activity inhibits the potentiation of GluA1 receptor currents by this compound nih.govnih.govresearchgate.net. This supports the broader role of the PKC family. Future research utilizing siRNA targeting specific PKC isoforms, such as PKC-ε, could further refine the understanding of which particular kinases are activated by this compound and contribute to its observed effects on receptor function. The application of siRNA for specific PKC isoforms is a recognized method for analyzing their subtype-specific functions nih.gov.

TechniqueTargetPurposeRelevance to this compound Research (based on available data)Source
siRNA-mediated Gene SilencingSpecific Protein Kinase Isoforms (e.g., PKC-ε)To reduce expression of a target protein kinase isoform and study its role.While not explicitly detailed for PKC-ε and this compound in the provided snippets, it is a relevant technique to dissect the role of specific PKC isoforms implicated by broader studies. researchgate.netnih.govnih.govnih.gov

Comparative Analysis and Structure Activity Relationship Sar Insights for Huhs2002

Comparison of HUHS2002 with Other Free Fatty Acids and Derivatives

This compound is classified as a free fatty acid derivative nih.govnih.gov. Its comparative analysis with other compounds in this class, such as linoleic acid derivatives, reveals both structural and mechanistic similarities and distinctions that underpin their biological activities.

Structural Similarities and Differences with Linoleic Acid Derivatives (e.g., DCP-LA)

Structurally, this compound is known as 4-[4-(Z)-hept-1-enyl-phenoxy] butyric acid nih.govnih.govnih.gov. This nomenclature highlights key features: a butyric acid moiety, a phenoxy group, and a hept-1-enyl chain nih.govnih.govnih.gov.

In comparison, DCP-LA (8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid) is identified as a derivative of linoleic acid featuring cyclopropane (B1198618) rings in place of the typical cis-double bonds found in linoleic acid nih.govnih.govlabsolu.ca. Linoleic acid itself is an 18-carbon omega-6 fatty acid with two cis double bonds fishersci.ca.

While both this compound and DCP-LA are categorized as fatty acid derivatives, their core structures are notably different beyond the presence of a carboxylic acid group. DCP-LA maintains a carbon chain structure derived from linoleic acid but modified with cyclopropane rings nih.gov. This compound, conversely, incorporates a phenoxy group linking a butyric acid moiety to a hept-1-enyl chain nih.govnih.govnih.gov. This indicates that despite belonging to the broad class of fatty acid derivatives, they possess distinct structural scaffolds that likely contribute to differences in their interactions with biological targets.

Mechanistic Commonalities and Distinctions with Other Fatty Acid Modulators

Research indicates that this compound and DCP-LA share a common mechanistic feature: the indirect activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) through the inhibition of protein phosphatase 1 (PP1) nih.govnih.govnih.govkarger.comresearchgate.net. PP1 typically dephosphorylates and inactivates CaMKII, so its inhibition leads to increased CaMKII activity nih.govkarger.com.

However, their modulation of specific receptors shows distinctions. This compound has been shown to potentiate rat α7 nicotinic acetylcholine (B1216132) receptor (nAChR) currents via this CaMKII activation pathway, an effect not influenced by protein kinase C (PKC) inhibition nih.govnih.gov. In contrast, this compound also potentiates GluA1 AMPA receptor responses, but this occurs through the activation of PKC and subsequent phosphorylation of the receptor at Ser831, independently of CaMKII activation nih.govresearchgate.net.

DCP-LA also potentiated nAChR currents, and this effect was abolished by CaMKII inhibition, similar to this compound's effect on nAChR nih.gov. Furthermore, DCP-LA stimulates AMPA receptor exocytosis via CaMKII activation resulting from PP1 inhibition nih.govkarger.com.

These findings position this compound and DCP-LA as modulators that can influence neuronal signaling by affecting key protein kinases and phosphatases. Their differential effects on nAChR and AMPA receptors highlight how structural variations within fatty acid derivatives can lead to distinct downstream signaling outcomes. The ability of various cis-unsaturated free fatty acids and DCP-LA to activate PKC is also documented, suggesting a broader role for this class of compounds in modulating PKC activity nih.govresearchgate.net. The specific mechanism of PKC activation by cis-unsaturated free fatty acids may involve binding to the C1 domain nih.gov. Saturated fatty acids like stearic acid have also been shown to enhance nicotinic ACh receptor responses through a PKC pathway, indicating that both saturated and unsaturated fatty acids, as well as their derivatives, can converge on similar signaling pathways but potentially through different interaction mechanisms karger.comresearchgate.net. The effects of free fatty acids on ion channels are known to be dependent on their chemical structure, including saturation, the number and position of double bonds, and cis/trans isomerism nih.gov.

Elucidation of Key Structural Elements for this compound Activity

Influence of Phenoxy and Butyric Acid Moieties on Receptor Modulation

This compound contains both a phenoxy group and a butyric acid moiety as integral parts of its structure nih.govnih.govnih.gov. The butyric acid portion provides the carboxylic acid functional group characteristic of fatty acids and their derivatives, which is often crucial for interaction with target proteins or enzymes. The phenoxy group serves as a linker between the butyric acid and the hept-1-enyl chain nih.govnih.govnih.gov.

Impact of Hept-1-enyl Chain on Biological Activity

Studies on the complete this compound molecule demonstrate its ability to activate PKC and inhibit PP1, leading to the potentiation of specific receptor types nih.govnih.govnih.govkarger.comresearchgate.net. While the hept-1-enyl chain is a critical part of the structure responsible for these effects, the provided literature does not offer specific experimental data that isolates the impact of this chain length or unsaturation on the biological activity of this compound. General principles of fatty acid SAR suggest that hydrocarbon chain length and the degree and position of unsaturation can affect membrane fluidity, partitioning into lipid rafts, and direct interactions with transmembrane proteins or enzymes nih.govfrontiersin.orgsoton.ac.uk. For instance, modulation of GABA-A receptors by FFAs requires at least one double bond and a carbon length of 16-22 carbons frontiersin.org. The hept-1-enyl chain, while shorter than typical long-chain fatty acids, contributes to the molecule's lipophilicity and could play a role in membrane association or specific hydrophobic interactions within protein binding pockets, thereby influencing the observed biological activities of this compound.

Summary of Key Findings on this compound Activity

Target / MechanismEffect of this compoundDependence on Kinase/PhosphataseReference
α7 nAChR currentsPotentiation (up to ~140% at 100 nM)CaMKII-dependent (via PP1 inhibition), PKC-independent nih.govnih.govresearchgate.net
GluA1 AMPA receptor currentsPotentiation (up to ~140% at 100 nM)PKC-dependent (via Ser831 phosphorylation), CaMKII-independent nih.govresearchgate.net
CaMKII activityActivation (indirect, via PP1 inhibition)Inhibited by KN-93 (CaMKII inhibitor) nih.govkarger.com
Protein Phosphatase 1 (PP1) activityPartial inhibitionCell-free assay nih.govkarger.com
PKC activity (in PC-12 cells)EnhancementSuppressed by GF109203X (PKC inhibitor) nih.govresearchgate.net

Future Research Directions for Huhs2002

Exploration of Additional Molecular Targets and Signaling Pathways

While the interaction of HUHS2002 with α7 ACh and GluA1 AMPA receptors and its influence on CaMKII and PKC signaling have been established, the full spectrum of its molecular targets and the downstream signaling cascades it affects remain to be comprehensively mapped. Future research should aim to identify any other receptors, ion channels, enzymes, or transporters that interact with or are modulated by this compound. Techniques such as broad-spectrum binding assays, activity-based protein profiling, and unbiased omics approaches (e.g., phosphoproteomics to identify additional phosphorylation events) could be employed. Understanding the complete target profile would provide a more holistic view of this compound's cellular effects and potential for polypharmacology. Further investigation into the precise mechanisms by which this compound indirectly activates CaMKII via PP1 inhibition is also warranted. inrae.frnih.gov

Advanced Structural and Computational Modeling of this compound-Receptor Interactions

Detailed understanding of how this compound interacts with its known targets at the atomic level is crucial for rational design and optimization of related compounds. Although initial functional studies have revealed receptor potentiation, advanced structural techniques are needed. Future research should focus on determining the co-crystal structures of this compound bound to the relevant domains of α7 ACh and GluA1 AMPA receptors using methods like X-ray crystallography or cryo-electron microscopy. Complementary computational modeling approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, can provide insights into binding affinities, conformational changes induced by this compound binding, and key interaction residues. This integrated experimental and computational approach would illuminate the structural basis for this compound's observed receptor modulation.

Investigation of this compound Effects in Complex Neuronal Networks and Synaptic Plasticity Models

The known targets of this compound, α7 ACh and AMPA receptors, play critical roles in synaptic transmission and plasticity, fundamental processes underlying learning and memory in complex neuronal networks. Future research should move beyond single-receptor studies to investigate the effects of this compound in more complex biological systems, such as primary neuronal cultures, brain slices, and in vivo models. Studies could explore how this compound influences synaptic strength, dendritic integration, neuronal excitability, and network oscillations. Techniques like electrophysiology (patch-clamp recordings in circuits), calcium imaging, and optogenetics could be utilized to assess its impact on synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD). These investigations would provide valuable insights into the potential physiological consequences of this compound's activity in a more integrated neuronal context.

Development of Novel this compound Analogs for Targeted Pharmacological Interventions

Given that this compound is a free fatty acid derivative with demonstrated biological activity, the development of novel analogs presents a significant area for future research. This involves medicinal chemistry efforts to synthesize compounds with modified structures based on the established structure-activity relationships and insights gained from structural and computational modeling. The goal would be to develop analogs with improved potency, selectivity for specific receptor subtypes or signaling pathways, enhanced metabolic stability, and favorable pharmacokinetic properties. Targeted pharmacological interventions could then be designed based on the specific properties of these novel analogs. This process would likely involve iterative cycles of synthesis, in vitro pharmacological testing on identified targets and pathways, and potentially evaluation in cellular or simple neuronal models.

Summary of Key Research Findings on this compound's Initial Targets and Pathways:

Target ReceptorSignaling Pathway InvolvedObserved EffectKey Mechanism(s)Reference
α7 ACh ReceptorCaMKIIPotentiationIndirect activation, possibly via PP1 inhibition inrae.frnih.gov
GluA1 AMPA ReceptorPKCCurrent PotentiationPKC activation and receptor phosphorylation (Ser831) google.comnih.gov

Q & A

Q. What experimental approaches are recommended to determine the effective concentration range of HUHS2002 in neuronal studies?

  • Methodological Answer : Conduct concentration-response experiments using electrophysiological recordings (e.g., patch-clamp) to measure postsynaptic potential (PSP) changes. Start with a logarithmic concentration gradient (e.g., 1 nM to 1 µM) and plot PSP percentage changes against this compound concentrations. Reference Figure 3b from synaptic studies showing PSP increases of 5–20% across this range . Ensure reproducibility by following standardized protocols for compound preparation and neuronal cell culture, as outlined in experimental design guidelines .

Q. How can researchers validate this compound's specificity for GluA1 AMPA receptors versus other ionotropic receptors?

  • Methodological Answer : Use knockout models or siRNA-mediated silencing of GluA1 subunits in neuronal cultures. Compare this compound-induced PSP modulation in GluA1-deficient cells with wild-type controls. Include parallel experiments with selective antagonists for α7 ACh receptors (e.g., methyllycaconitine) to isolate AMPA-specific effects. Refer to receptor pharmacology frameworks in and validation protocols from biochemical assay guidelines .

Q. What controls are essential when assessing this compound's effects on synaptic plasticity?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at equivalent concentrations) and baseline PSP measurements pre- and post-treatment. Normalize data to untreated conditions and account for spontaneous synaptic activity. For calcium-independent effects (as shown in Figure 3c), use calcium-free buffers or chelators (e.g., BAPTA-AM) to confirm this compound's mechanism . Follow statistical rigor as per quantitative methodologies .

Advanced Research Questions

Q. How should researchers address contradictions between this compound's PSP enhancement and lack of extracellular calcium modulation?

  • Methodological Answer : Investigate alternative signaling pathways, such as PKC phosphorylation (implied in 's title). Use kinase inhibitors (e.g., Gö6983 for PKC) to block phosphorylation sites and assess PSP changes. Perform Western blotting to quantify GluA1 phosphorylation levels post-treatment. For calcium-independent mechanisms, conduct intracellular calcium imaging with Fluo-4 AM to rule out localized effects . Apply contradiction analysis frameworks from qualitative research .

Q. What strategies optimize this compound delivery in in vivo models while minimizing off-target effects?

  • Methodological Answer : Use stereotactic injection into target brain regions (e.g., hippocampus) with real-time pharmacokinetic monitoring via microdialysis. Optimize dosing intervals based on this compound's half-life, and validate tissue specificity using fluorescently tagged analogs. Cross-reference neurobehavioral assay protocols and ethical guidelines for animal studies .

Q. How can computational modeling enhance the interpretation of this compound's concentration-dependent effects?

  • Methodological Answer : Develop a Hill equation-based model to fit PSP response data (Figure 3b) and estimate EC₅₀ values. Incorporate allosteric modulation parameters for GluA1 receptors using molecular docking simulations. Validate models with experimental EC₅₀ discrepancies (e.g., 100 nM vs. 1 µM responses) and refine via iterative hypothesis testing .

Q. What comparative frameworks are suitable for evaluating this compound against other AMPA receptor potentiators (e.g., aniracetam)?

  • Methodological Answer : Design head-to-head experiments measuring PSP kinetics (rise/decay times) and long-term potentiation (LTP) induction thresholds. Use meta-analysis of published EC₅₀ values and receptor-binding affinities. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) for translational relevance .

Data Analysis & Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodological Answer : Include raw PSP traces, concentration-response tables, and statistical parameters (e.g., n-values, p-values) in supplementary materials. Adhere to Beilstein Journal guidelines for compound characterization and data transparency . Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset archiving .

Q. What statistical methods are robust for analyzing this compound's dose-response heterogeneity across neuronal subtypes?

  • Methodological Answer : Apply mixed-effects models to account for inter-cell variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cortical vs. hippocampal neurons). For non-normal distributions, employ non-parametric tests (Mann-Whitney U) and bootstrap resampling .

Ethical & Reporting Standards

Q. How can researchers align this compound studies with ethical guidelines for translational neuropharmacology?

  • Methodological Answer :
    Submit protocols to institutional review boards (IRBs) for in vivo work, detailing endpoints and humane thresholds for electrophysiological recordings. For clinical correlations, follow CONSORT or ARRIVE reporting frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.